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Compound of Interest |

Compound Name: Threo-4-methylmethylphenidate
CAS No.: 467468-40-2
Cat. No.: B12761866

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
threo-4-methylmethylphenidate, a synthetic stimulant and analogue of methylphenidate. The
focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR)
spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited
availability of public domain spectroscopic data for threo-4-methylmethylphenidate, this
guide leverages data from its close structural analogue, threo-4-fluoromethylphenidate (4F-
MPH), to provide a detailed illustration of the expected analytical outcomes.

Introduction

Threo-4-methylmethylphenidate is a compound of interest in forensic science, pharmacology,
and drug development due to its structural similarity to methylphenidate, a widely prescribed
medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and robust
analytical methods are crucial for its identification, quantification, and characterization. This
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guide details the application of NMR and GC-MS for the unambiguous structural elucidation
and analysis of this compound.

Physicochemical Properties

Basic physicochemical data for threo-4-methylmethylphenidate is essential for its analysis.

Property Value Reference
Chemical Formula C15H21NO2 [2]
Molecular Weight 247.33 g/mol [2]
methyl 2-(2-piperidyl)-2-(p-
Formal Name ¥l 2-(2-piperidy))-2-(p [2]
tolyl)acetate

4-MeTMP, 4-Me-TMP, (1)-
Synonyms ) [2]
threo-4-Methylmethylphenidate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms. While
specific 1H and 13C NMR data for threo-4-methylmethylphenidate are not readily available in
the cited literature, the data for the analogous compound, threo-4-fluoromethylphenidate (4F-
MPH), offers valuable insights into the expected spectral features.

Expected 'H and **C NMR Spectral Data

The following tables summarize the *H and 3C NMR chemical shifts observed for threo-4-
fluoromethylphenidate hydrochloride in DMSO-ds. The numbering of the atoms corresponds to
the chemical structure provided.

Table 1: *H NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-ds
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Proton Chemical Shift (8) ppm Multiplicity
Aromatic H 7.38-7.32 m
Aromatic H 7.28-7.21 m
-OCHs 3.32 S

Reference:[3]

Table 2: 13C NMR Chemical Shifts for threo-4-fluoromethylphenidate HCI in DMSO-de

Carbon Chemical Shift (6) ppm
C=0 171.48

Aromatic C 131.03

Aromatic C 116.21

Piperidine C-2" 56.93

Piperidine Ring C 44.84, 26.03, 21.94, 21.55

Reference:[3]

It is important to note that the chemical shifts for threo-4-methylmethylphenidate will differ
slightly due to the presence of a methyl group instead of a fluorine atom on the phenyl ring. The
aromatic protons of 4-methylmethylphenidate would likely show a characteristic splitting pattern
for a para-substituted benzene ring, and the methyl protons would appear as a singlet in the
upfield region of the *H NMR spectrum.

Experimental Protocol: NMR Spectroscopy

A general experimental protocol for the NMR analysis of phenidate analogues is as follows:
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Sample Preparation
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Caption: Experimental workflow for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the separation and identification of
volatile and semi-volatile compounds.

GC-MS Data

For threo-4-fluoromethylphenidate, a clear separation from its erythro isomer has been
achieved, with a retention time of 18.13 minutes under the specified conditions.[3] The electron
ionization (El) mass spectra for both diastereomers are identical.[3] A new drug monograph for
4-methylmethylphenidate indicates a retention time of 5.82 minutes for the sample compared to
5.69 minutes for the standard, though the specific GC conditions were not detailed.[2]

The mass spectrum of threo-4-fluoromethylphenidate is characterized by a base peak at m/z
84, which is attributed to the formation of a tetrahydropyridinium species.[3] This fragmentation
pattern is consistent with other methylphenidate analogues.[3]

Table 3: Key Mass Fragments for threo-4-fluoromethylphenidate
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miz Proposed Fragment

84 Tetrahydropyridinium species (Base Peak)

190 4-fluorophenyl(piperidin-2-ylidene)methylium
species

168 Methyl 4-fluorophenylacetate radical cation

Reference:[3]

Experimental Protocol: GC-MS

The following is a typical experimental protocol for the GC-MS analysis of phenidate

analogues:

Data Analysis

Analyze Mass Spectrum
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Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway

Threo-4-methylmethylphenidate, like its parent compound methylphenidate, is known to act
as a dopamine and norepinephrine reuptake inhibitor. It binds to the dopamine transporter
(DAT) and the norepinephrine transporter (NET), blocking the reuptake of these
neurotransmitters from the synaptic cleft and thereby increasing their extracellular

concentrations.
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Caption: Mechanism of action of threo-4-methylmethylphenidate.

Conclusion

The spectroscopic analysis of threo-4-methylmethylphenidate relies on the combined use of
NMR and GC-MS to provide a comprehensive structural characterization. While specific NMR
data for this compound is not widely published, analysis of the closely related threo-4-
fluoromethylphenidate provides a robust framework for interpreting the expected spectroscopic
features. The detailed experimental protocols and data presented in this guide serve as a
valuable resource for researchers and professionals in the fields of forensic science,
pharmacology, and drug development. Further studies are warranted to publish the complete
NMR spectral data of threo-4-methylmethylphenidate to further aid in its unequivocal
identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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